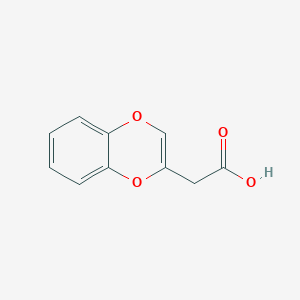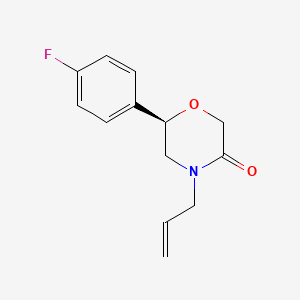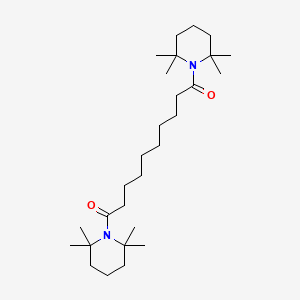![molecular formula C14H18O4 B15173251 1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)- CAS No. 918819-00-8](/img/structure/B15173251.png)
1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)- is a chiral compound with a complex structure that includes a dioxolane ring and a phenylmethoxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one derivatives can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolan-2-one derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality products.
化学反应分析
Types of Reactions
1,3-Dioxolan-2-one derivatives undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lactones or related cleavage products, while reduction reactions typically produce alcohols or hydrocarbons .
科学研究应用
1,3-Dioxolan-2-one derivatives have a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,3-dioxolan-2-one derivatives involves their ability to undergo various chemical reactions, such as acetalization and transacetalization, which can modify the structure and reactivity of other molecules . These compounds can act as intermediates in the formation of more complex structures, influencing molecular targets and pathways involved in biological and chemical processes.
相似化合物的比较
1,3-Dioxolan-2-one derivatives can be compared with other cyclic acetals and ketals, such as 1,3-dioxanes and 1,3-dioxolanes . These compounds share similar stability and reactivity profiles but differ in their specific chemical structures and applications. For example, 1,3-dioxanes are more stable under acidic conditions, while 1,3-dioxolanes offer greater flexibility in synthetic applications .
List of Similar Compounds
- 1,3-Dioxane
- 1,3-Dioxolane
- Propylene Carbonate
- Ethylene Carbonate
属性
CAS 编号 |
918819-00-8 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
(4S,5R)-4-methyl-5-(3-phenylmethoxypropyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H18O4/c1-11-13(18-14(15)17-11)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3/t11-,13+/m0/s1 |
InChI 键 |
SQCKTENOMPPAIV-WCQYABFASA-N |
手性 SMILES |
C[C@H]1[C@H](OC(=O)O1)CCCOCC2=CC=CC=C2 |
规范 SMILES |
CC1C(OC(=O)O1)CCCOCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
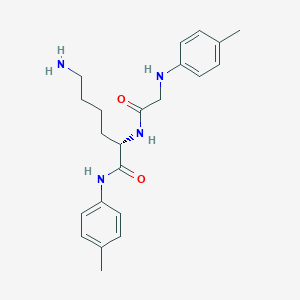
![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)
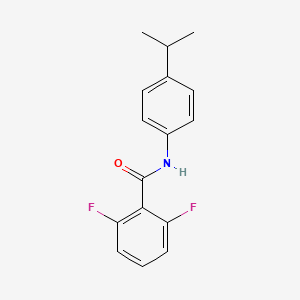
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)

![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
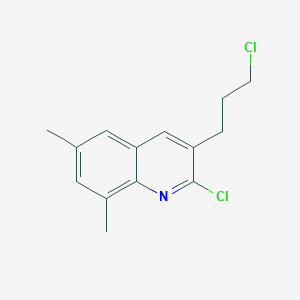
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)
